all-trans-Retinoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

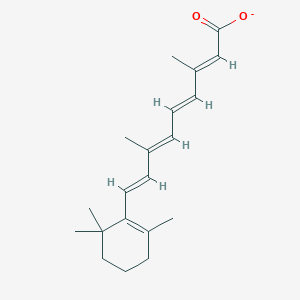

All-trans-retinoate is a retinoate that is the conjugate base of all-trans-retinoic acid. It has a role as a human metabolite. It is a conjugate base of an all-trans-retinoic acid.

An important regulator of GENE EXPRESSION during growth and development, and in NEOPLASMS. Tretinoin, also known as retinoic acid and derived from maternal VITAMIN A, is essential for normal GROWTH; and EMBRYONIC DEVELOPMENT. An excess of tretinoin can be teratogenic. It is used in the treatment of PSORIASIS; ACNE VULGARIS; and several other SKIN DISEASES. It has also been approved for use in promyelocytic leukemia (LEUKEMIA, PROMYELOCYTIC, ACUTE).

Applications De Recherche Scientifique

Dermatological Applications

1.1 Anti-Aging Treatments

All-trans-retinoate is widely recognized for its efficacy in anti-aging skincare formulations. Clinical studies have demonstrated that it effectively reduces signs of photoaging, such as wrinkles and hyperpigmentation. For instance, a study involving 46 women over 30 years old showed that topical application of retinyl retinoate significantly improved periorbital wrinkles compared to a placebo and retinol treatments, with no severe side effects reported .

1.2 Treatment of Actinic Keratosis

This compound has been evaluated for its effectiveness in treating actinic keratosis, a precancerous skin condition. In randomized trials, patients treated with topical this compound exhibited a regression rate of up to 55% in lesions compared to control groups . This highlights its potential as a therapeutic agent in dermatology.

Oncological Applications

2.1 Cancer Therapy

This compound plays a critical role in cancer treatment, particularly in differentiating agents for various malignancies. Research indicates that it can induce differentiation and apoptosis in cancer cells. For example, in Merkel cell carcinoma, this compound treatment led to significant reductions in cell proliferation and migration, underscoring its potential as an antitumor agent .

2.2 Immunotherapy

Recent findings suggest that this compound may serve as an immunotherapy agent, enhancing the function of regulatory T cells (Tregs) and suppressing pro-inflammatory pathways. This mechanism is particularly relevant in autoimmune diseases and chronic inflammatory conditions . The ability to modulate immune responses positions this compound as a promising candidate for therapeutic strategies targeting immune-mediated diseases.

Case Studies and Clinical Trials

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Rook et al., 1995 | Patients with actinic keratosis | Topical this compound vs vehicle | 55% lesion regression with retinoate vs 41% with vehicle (p < 0.001) |

| Koh et al., 2011 | Women over 30 with periorbital wrinkles | Topical retinyl retinoate vs placebo/retinol | Significant improvement in wrinkles; no severe side effects |

| IARC Publications | Various skin conditions | Topical this compound | Demonstrated clinical improvement in skin lesions |

Analyse Des Réactions Chimiques

Metabolic Oxidation Pathways

all-trans-Retinoate is primarily formed through the irreversible oxidation of all-trans-retinol (vitamin A). This process involves two key steps:

1.1 Retinol to Retinal Oxidation

-

Catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4 , in human hepatic tissues .

-

Reaction rate: 0.8–1.2 nmol/min/mg protein in human liver microsomes .

-

Inhibitors: Carbon monoxide (90% inhibition at 80 μM) and ketoconazole (CYP3A4-specific inhibitor) .

Table 1: CYP Isoforms Involved in all-trans-Retinol Oxidation

| CYP Isoform | Relative Activity | Tissue Localization |

|---|---|---|

| CYP1A2 | High | Liver |

| CYP3A4 | High | Liver, intestine |

| CYP1B1 | Moderate | Extrahepatic |

| CYP2C9 | Low | Liver |

1.2 Retinal to Retinoic Acid Conversion

-

Oxidative cleavage by retinal dehydrogenases (RALDH) yields all-trans-retinoic acid .

-

Irreversible reaction with a Km of 2–5 μM for retinal substrates .

Enzymatic Isomerization

The thermodynamically unfavorable 11–12 double bond isomerization occurs via a two-step enzymatic process:

2.1 Retinol Esterification

-

LRAT (lecithin/retinol acyltransferase) converts all-trans-retinol to retinyl esters (Km = 1.5 μM) .

-

Critical residues: Cys161 and His60 facilitate acyl transfer via a thioester intermediate .

2.2 RPE65-Dependent Isomerization

-

Retinyl esters are isomerized to 11-cis-retinol by RPE65, a retinoid isomerase .

-

Quantum yield: <0.1 in polar solvents due to restricted polyene mobility .

Table 2: Key Enzymes in Retinoid Isomerization

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| LRAT | Esterification | all-trans-retinol | Retinyl esters |

| RPE65 | 11–12 Double bond isomerization | all-trans-retinyl esters | 11-cis-retinol |

Photoisomerization Mechanisms

Light-induced isomerization of this compound derivatives follows a chain-kinking mechanism , as demonstrated by computational studies :

3.1 Conical Intersection Dynamics

-

Excited-state (S1) polyenes undergo non-radiative decay via conical intersections (CIs).

-

Primary CI geometries involve kinking at C9–C10 or C13–C14 bonds .

3.2 Solvent Effects

Table 3: Photoisomerization Quantum Yields

| Solvent | 11-cis Yield | 9-cis Yield | Total Yield |

|---|---|---|---|

| Hexane | 0.25 | 0.15 | 0.65 |

| Methanol | 0.19 | 0.06 | 0.35 |

Oxidative Clearance Pathways

Excess this compound is eliminated via:

-

CYP26-mediated oxidation : 4-hydroxy- and 4-oxo-retinoic acid metabolites .

-

UGT-dependent glucuronidation : Water-soluble glucuronides excreted in bile (Km = 8–12 μM) .

Structural Determinants of Reactivity

-

Polyene chain : Enables π→π* transitions (λmax = 340–380 nm) for photoisomerization .

-

Carboxylate group : Enhances solubility and enzyme binding (pKa ≈ 5.5) .

These reactions underpin this compound’s role in vision, cell differentiation, and therapeutic applications. Mechanistic insights from enzymatic studies and photochemical models provide a foundation for targeted retinoid-based drug design.

Propriétés

Formule moléculaire |

C20H27O2- |

|---|---|

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8+,16-14+ |

Clé InChI |

SHGAZHPCJJPHSC-YCNIQYBTSA-M |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

Synonymes |

Acid, all-trans-Retinoic Acid, beta-all-trans-Retinoic Acid, Retinoic Acid, trans-Retinoic Acid, Vitamin A all trans Retinoic Acid all-trans-Retinoic Acid beta all trans Retinoic Acid beta-all-trans-Retinoic Acid Potassium Salt, Tretinoin Retin A Retin-A Retinoic Acid Salt, Tretinoin Potassium Salt, Tretinoin Sodium Salt, Tretinoin Zinc Sodium Salt, Tretinoin trans Retinoic Acid trans-Retinoic Acid Tretinoin Tretinoin Potassium Salt Tretinoin Sodium Salt Tretinoin Zinc Salt Vesanoid Vitamin A Acid Zinc Salt, Tretinoin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.